molecular formula C17H15N3OS B11160109 4-methyl-2-(4-methylphenyl)-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide

4-methyl-2-(4-methylphenyl)-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11160109
M. Wt: 309.4 g/mol
InChI Key: ZJSFEKKNDVCHSN-UHFFFAOYSA-N
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Description

4-methyl-2-(4-methylphenyl)-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(4-methylphenyl)-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This step involves the cyclization of a suitable precursor, such as a thioamide and a haloketone, under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or a pyridine halide.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(4-methylphenyl)-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic substitution using reagents like bromine or nucleophilic substitution using reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-methyl-2-(4-methylphenyl)-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-2-(4-methylphenyl)-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide: Lacks the pyridine ring, which may affect its biological activity.

    2-(4-methylphenyl)-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide: Lacks the methyl group on the thiazole ring, which may influence its chemical reactivity.

Uniqueness

4-methyl-2-(4-methylphenyl)-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

4-methyl-2-(4-methylphenyl)-N-pyridin-4-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H15N3OS/c1-11-3-5-13(6-4-11)17-19-12(2)15(22-17)16(21)20-14-7-9-18-10-8-14/h3-10H,1-2H3,(H,18,20,21)

InChI Key

ZJSFEKKNDVCHSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NC3=CC=NC=C3)C

Origin of Product

United States

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